Cas no 2138817-18-0 (tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate)

tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- 2138817-18-0
- EN300-844765
- tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate
-
- インチ: 1S/C15H17FO4/c1-15(2,3)20-13(17)5-4-10-6-12(16)7-11-8-18-9-19-14(10)11/h4-7H,8-9H2,1-3H3/b5-4+
- InChIKey: CKACPYMGHKDKLW-SNAWJCMRSA-N
- ほほえんだ: FC1C=C(/C=C/C(=O)OC(C)(C)C)C2=C(C=1)COCO2
計算された属性
- せいみつぶんしりょう: 280.11108718g/mol
- どういたいしつりょう: 280.11108718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 44.8Ų
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844765-0.1g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
Enamine | EN300-844765-2.5g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
Enamine | EN300-844765-1g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-844765-5.0g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
Enamine | EN300-844765-0.25g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-844765-0.5g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-844765-0.05g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
Enamine | EN300-844765-5g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844765-10g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 10g |
$3376.0 | 2023-09-02 | ||
Enamine | EN300-844765-1.0g |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate |
2138817-18-0 | 95% | 1.0g |
$785.0 | 2024-05-21 |
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoateに関する追加情報
Introduction to tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate (CAS No. 2138817-18-0)
tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate (CAS No. 2138817-18-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl ester group, a fluoro-substituted benzodioxin ring, and an (E)-configured double bond. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The 6-fluoro-2,4-dihydro-1,3-benzodioxin moiety is particularly noteworthy due to its presence in several biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly influence the compound's pharmacological properties, such as its lipophilicity, metabolic stability, and receptor binding affinity. This modification has been shown to enhance the potency and selectivity of various drug candidates in preclinical studies.
The tert-butyl ester group in tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate plays a crucial role in modulating the compound's physicochemical properties. Tert-butyl esters are known for their stability under physiological conditions and their ability to protect carboxylic acid functionalities during synthesis and formulation. This feature makes the compound suitable for use in prodrug strategies, where it can be designed to release the active moiety upon enzymatic cleavage in vivo.
The (E)-configured double bond in the propenoate chain adds another layer of complexity to the molecule. The geometric configuration of this double bond can affect the compound's conformational flexibility and its interactions with biological targets. Recent studies have highlighted the importance of stereochemistry in drug design, as subtle changes in molecular geometry can lead to significant differences in biological activity.
In terms of its potential therapeutic applications, tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate has been explored for its anti-inflammatory and anti-cancer properties. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on inflammatory cytokines and tumor cell proliferation. These findings suggest that it may have utility in the treatment of inflammatory diseases and certain types of cancer.
The synthesis of tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key synthetic routes include the formation of the benzodioxin ring through cyclization reactions and the introduction of the fluoro substituent via selective fluorination methods. The tert-butyl ester group can be introduced through esterification reactions using tert-butanol or other suitable reagents.
The characterization of this compound often relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and help confirm the identity and purity of the synthesized product. Additionally, computational methods such as molecular dynamics simulations can be employed to study the conformational behavior and potential binding modes of the compound with its biological targets.
In conclusion, tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate (CAS No. 2138817-18-0) is a promising compound with a unique combination of structural features that make it an attractive candidate for further pharmaceutical development. Its potential applications in anti-inflammatory and anti-cancer therapies warrant continued research and clinical evaluation. As new insights emerge from ongoing studies, this compound may pave the way for innovative treatments that address unmet medical needs.
2138817-18-0 (tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate) 関連製品
- 2680810-94-8(3-{7-acetyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid)
- 2167797-58-0(tert-butyl N-{7-oxo-2-azaspiro3.3heptan-5-yl}carbamate)
- 1261846-72-3(2-(6-Hydroxynaphthalen-1-yl)acetonitrile)
- 2228610-47-5(1-2-(3,3-dimethylcyclohexyl)ethylpiperazine)
- 1888562-76-2(5-(4-Chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid)
- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)
- 20609-40-9(1-methylbicyclo2.1.1hexan-2-one)
- 1340596-78-2(2-(4-Bromophenoxy)-1-cyclopropylethanone)
- 2411200-48-9(N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide)
- 1806634-51-4(1-Bromo-1-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one)



